molecular formula C10H9BrN2O2 B8146775 Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8146775
M. Wt: 269.09 g/mol
InChI Key: CDRWSKQVCBKDAK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.1 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological and chemical properties. It is often used in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the bromination of 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazolo[1,5-a]pyridine core play crucial roles in its reactivity and biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the bromine atom at the 4-position and the methyl group at the 5-position. These substituents significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-6-3-4-13-9(8(6)11)7(5-12-13)10(14)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRWSKQVCBKDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=NN2C=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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